

The Role of SR16835 in Pain Modulation: A Technical Guide

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Compound of Interest		
Compound Name:	SR16835	
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Executive Summary

SR16835 is a novel bifunctional ligand targeting both the Nociceptin/Orphanin FQ (NOP) receptor and the mu-opioid receptor (MOP). As a potent full agonist at the NOP receptor and a partial agonist at the MOP receptor, SR16835 presents a complex pharmacological profile with potential implications for pain management. This technical guide provides an in-depth analysis of the current understanding of SR16835's role in pain modulation, consolidating quantitative data from key preclinical studies, detailing experimental methodologies, and visualizing its proposed signaling pathways. The unique dual-receptor activity of SR16835 suggests a potential for therapeutic intervention in chronic pain states, possibly with a reduced side-effect profile compared to traditional MOP-selective opioids.

Introduction

The opioid crisis has underscored the urgent need for novel analgesics with improved safety profiles. The modulation of multiple receptor systems involved in nociception is a promising strategy. **SR16835** emerges from this paradigm as a bifunctional molecule targeting two key players in the opioid system: the NOP receptor, which has complex and sometimes opposing roles in pain and reward, and the MOP receptor, the primary target for conventional opioid analgesics. This document serves as a comprehensive technical resource on the preclinical pharmacology of **SR16835** in the context of pain.



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Pharmacological Profile of SR16835

SR16835 exhibits a distinct binding and functional activity profile at NOP and MOP receptors. Its high affinity and full agonism at the NOP receptor, coupled with partial agonism at the MOP receptor, form the basis of its unique effects on nociception and reward-related behaviors.

Receptor Binding Affinity

Quantitative data from radioligand binding assays are summarized below, demonstrating the affinity of **SR16835** for opioid receptors.

Receptor	Radioligand	K _i (nM)	Species	Reference
NOP (ORL-1)	[³H]Nociceptin	1.1 ± 0.2	Human (recombinant)	Toll L, et al. (2009)
МОР (µ)	[³H]DAMGO	7.9 ± 1.5	Human (recombinant)	Toll L, et al. (2009)
КОР (к)	[³H]U69,593	>10,000	Human (recombinant)	Toll L, et al. (2009)
DOP (δ)	[³H]DPDPE	>10,000	Human (recombinant)	Toll L, et al. (2009)

In Vitro Functional Activity

Functional assays confirm the agonist activity of SR16835 at NOP and MOP receptors.

Assay	Receptor	Efficacy (% of Max)	EC ₅₀ (nM)	Species	Reference
[³⁵ S]GTPγS Binding	NOP	100	12 ± 2	Human (recombinant)	Toll L, et al. (2009)
[³⁵ S]GTPyS Binding	МОР	45 ± 5	25 ± 5	Human (recombinant)	Toll L, et al. (2009)

Role in Pain Modulation: In Vivo Evidence



Preclinical studies have investigated the effects of **SR16835** in various animal models of pain, revealing a nuanced profile that differs from traditional opioids.

Acute Nociception

In models of acute thermal pain, **SR16835** administered alone did not produce a significant antinociceptive effect.

Pain Model	Species	Route of Administrat ion	Dose Range	Outcome	Reference
Hot Plate Test	Mouse	Subcutaneou s (s.c.)	Up to 30 mg/kg	No significant increase in latency	Toll L, et al. (2009)
Tail Flick Test	Mouse	Subcutaneou s (s.c.)	Up to 30 mg/kg	No significant increase in latency	Toll L, et al. (2009)

Chronic Neuropathic Pain

In a model of chronic neuropathic pain, **SR16835** demonstrated significant anti-allodynic activity, suggesting its potential utility in treating chronic pain conditions.

Pain Model	Species	Route of Administrat ion	Effective Dose	Outcome	Reference
Sciatic Nerve Ligation	Mouse	Intraperitonea I (i.p.)	10 mg/kg	Reversal of mechanical allodynia	Khroyan TV, et al. (2011)

Reward and Reinforcement Profile

A critical aspect of novel analgesic development is the assessment of abuse potential. Conditioned Place Preference (CPP) studies are utilized to evaluate the rewarding or aversive properties of a compound.



Study Type	Species	Route of Administrat ion	Dose	Outcome	Reference
Conditioned Place Preference	Mouse	Subcutaneou s (s.c.)	10 mg/kg	No conditioned place preference	Toll L, et al. (2009)
Morphine- induced CPP	Mouse	Subcutaneou s (s.c.)	10 mg/kg (SR16835) + 5 mg/kg (Morphine)	Attenuation of morphine-induced CPP	Toll L, et al. (2009)

Proposed Signaling Pathways

As a dual agonist at two distinct G protein-coupled receptors (GPCRs), **SR16835** is proposed to initiate complex intracellular signaling cascades. The NOP and MOP receptors primarily couple to $G\alpha i/o$ proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. The balance of signaling through these two receptors, as well as the potential for G protein-biased signaling (preferential activation of G protein pathways over β -arrestin recruitment), may underlie the unique pharmacological profile of **SR16835**.

Caption: Putative signaling pathways of **SR16835** at NOP and MOP receptors.

Detailed Experimental Protocols Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of **SR16835** for human opioid receptors.

Materials:

- Membranes from CHO cells stably expressing human NOP, MOP, KOP, or DOP receptors.
- Radioligands: [3H]Nociceptin (for NOP), [3H]DAMGO (for MOP), [3H]U69,593 (for KOP), [3H]DPDPE (for DOP).



- **SR16835** dissolved in a suitable vehicle (e.g., DMSO).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Non-specific binding determinants (e.g., naloxone for MOP, KOP, DOP; unlabeled nociceptin for NOP).
- Glass fiber filters and a cell harvester.
- · Scintillation counter and scintillation fluid.

Procedure:

- Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of SR16835 in the binding buffer.
- The reaction is incubated at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
- Filters are washed with ice-cold binding buffer to remove unbound radioligand.
- The radioactivity retained on the filters is quantified by liquid scintillation counting.
- IC₅₀ values are determined from competition binding curves and converted to K_i values using the Cheng-Prusoff equation.

[35S]GTPyS Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of **SR16835** at NOP and MOP receptors.

Materials:

- Membranes from cells expressing the receptor of interest.
- [35S]GTPyS.



- GDP.
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
- SR16835 at various concentrations.
- A standard full agonist for each receptor (e.g., Nociceptin for NOP, DAMGO for MOP).

Procedure:

- Cell membranes are pre-incubated with GDP in the assay buffer.
- **SR16835** at various concentrations is added to the membrane suspension.
- The reaction is initiated by the addition of [35S]GTPyS.
- The mixture is incubated at 30°C for 60 minutes.
- The reaction is terminated by rapid filtration.
- The amount of bound [35S]GTPyS is determined by scintillation counting.
- Data are analyzed to generate dose-response curves and calculate EC₅₀ and E_{max} values relative to the standard full agonist.

Sciatic Nerve Ligation Model of Neuropathic Pain

Objective: To assess the anti-allodynic effects of **SR16835** in a model of chronic neuropathic pain.

Materials:

- Male C57BL/6 mice.
- Anesthetic (e.g., isoflurane).
- Surgical instruments.
- Suture material (e.g., 5-0 silk).



- **SR16835** solution for intraperitoneal injection.
- Von Frey filaments for assessing mechanical allodynia.

Procedure:

- Surgical Procedure:
 - Mice are anesthetized, and the common sciatic nerve is exposed at the level of the thigh.
 - A tight ligation of approximately one-third to one-half of the nerve is performed with a silk suture.
 - The muscle and skin are closed in layers.
 - Sham-operated animals undergo the same procedure without nerve ligation.
- · Behavioral Testing:
 - Mechanical allodynia is assessed at baseline and at various time points post-surgery (e.g.,
 7, 14, 21 days).
 - Mice are placed on a wire mesh platform and allowed to acclimate.
 - Von Frey filaments of increasing force are applied to the plantar surface of the hind paw until a withdrawal response is elicited.
 - The 50% paw withdrawal threshold is calculated.
- Drug Administration:
 - On the day of testing, SR16835 or vehicle is administered intraperitoneally.
 - Behavioral testing is conducted at a specified time post-injection (e.g., 30 minutes).

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of **SR16835**.



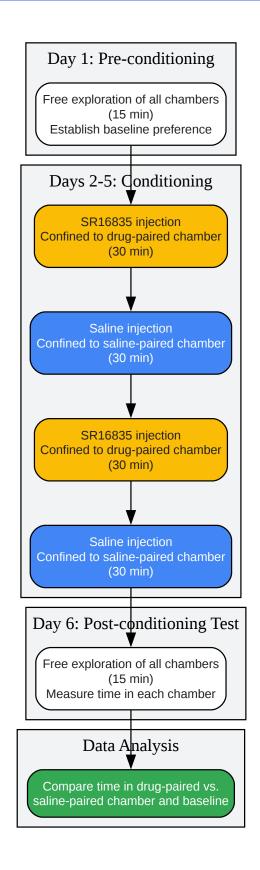
Materials:

- A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
- **SR16835** solution for subcutaneous injection.
- Saline (vehicle).
- Video tracking software.

Procedure:

- Pre-conditioning Phase (Day 1):
 - Mice are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes).
 - The time spent in each chamber is recorded to establish baseline preference.
- Conditioning Phase (Days 2-5):
 - This phase consists of four days of conditioning sessions.
 - On two of the days, mice receive an injection of SR16835 and are confined to one of the outer chambers for a set period (e.g., 30 minutes).
 - On the other two days, mice receive a saline injection and are confined to the opposite outer chamber. The drug-paired chamber is counterbalanced across animals.
- Post-conditioning Test Phase (Day 6):
 - Mice are placed in the central chamber with free access to all chambers, and their movement is recorded for 15 minutes.
 - The time spent in the drug-paired chamber is compared to the time spent in the salinepaired chamber and to the pre-conditioning baseline.





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Caption: Experimental workflow for the Conditioned Place Preference (CPP) assay.



Discussion and Future Directions

SR16835 represents a compelling molecular entity with a dual mechanism of action that may offer advantages in the treatment of chronic pain. Its ability to produce anti-allodynia in a neuropathic pain model without inducing reward, and its potential to attenuate the rewarding effects of conventional opioids, highlights a promising therapeutic window.

Key areas for future research include:

- Elucidation of Signaling Bias: A thorough investigation into the G protein versus β-arrestin signaling profile of **SR16835** at both NOP and MOP receptors is crucial to fully understand its mechanism of action and to correlate specific signaling pathways with its in vivo effects.
- Broader Chronic Pain Models: Evaluation of SR16835 in other models of chronic pain, such
 as inflammatory pain and cancer-related pain, would provide a more comprehensive picture
 of its potential analysesic spectrum.
- Tolerance and Dependence Studies: Long-term studies are needed to assess the development of tolerance to the anti-allodynic effects of SR16835 and to evaluate its physical dependence liability.
- Pharmacokinetic and Pharmacodynamic Modeling: A detailed characterization of the pharmacokinetic profile of SR16835 is necessary to optimize dosing regimens and to better understand the relationship between plasma concentrations and pharmacological effects.

Conclusion

SR16835 is a bifunctional NOP/MOP receptor agonist with a unique pharmacological profile. Preclinical data suggest its potential as a novel therapeutic for chronic neuropathic pain, possibly with a reduced risk of abuse compared to traditional MOP agonists. Further research is warranted to fully elucidate its signaling mechanisms and to further characterize its efficacy and safety profile in a wider range of pain models. This technical guide provides a foundational resource for scientists and drug developers interested in advancing the understanding and potential clinical application of SR16835 and similar dual-target analgesics.

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